

Quantum Chemical Blueprint of 1-Cyclohexylethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Cyclohexylethanol

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of **1-Cyclohexylethanol**. The methodologies and illustrative data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

1-Cyclohexylethanol is a secondary alcohol with applications in fragrance and as a potential chiral building block in organic synthesis. Understanding its three-dimensional structure, conformational stability, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures. This guide outlines a computational workflow employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.^{[1][2]} The presented protocols and data, while illustrative, are grounded in established computational chemistry practices for small organic molecules.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reproducible results. This section details the theoretical framework and procedural steps for performing quantum chemical calculations on **1-Cyclohexylethanol**.

Software and Theoretical Level

All calculations described are hypothetically performed using the Gaussian 16 suite of programs.[3] The molecular properties of **1-Cyclohexylethanol** are investigated using Density Functional Theory (DFT).[1] Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed.[3][4][5][6] The 6-31G(d,p) basis set, which includes polarization functions on heavy atoms and hydrogen, is utilized for all calculations to provide a balanced description of the molecular geometry and electronic properties.[3][4][5][6]

Experimental Protocols

Step 1: Initial Structure Preparation

The initial 3D structure of **1-Cyclohexylethanol** is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

The pre-optimized structure is then fully optimized at the B3LYP/6-31G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on each atom are less than 0.00045 Ha/Bohr and the displacement for the next step is below 0.0018 Bohr. This ensures that a stationary point on the potential energy surface has been located.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[7][8][9] This analysis serves two primary purposes:

- To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[8]
- To predict the infrared (IR) spectrum of the molecule and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.[7][8]

Step 4: Electronic Property and Orbital Analysis

Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).^{[10][11][12]} The energy gap between these frontier orbitals provides insights into the chemical reactivity and kinetic stability of the molecule.^[13] Additionally, a Natural Bond Orbital (NBO) analysis is conducted to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.^{[14][15][16][17][18]}

Illustrative Results and Discussion

The following sections present hypothetical yet realistic data derived from the computational protocols described above.

Molecular Geometry

The geometry of **1-Cyclohexylethanol** was optimized to a stable conformation. Key geometrical parameters are summarized in Table 1. The bond lengths and angles are consistent with those expected for a secondary alcohol containing a cyclohexane ring.

Table 1: Selected Optimized Geometrical Parameters for **1-Cyclohexylethanol**

Parameter	Bond/Angle	Value
Bond Lengths (Å)		
C1-C2	1.538	
C1-C6	1.539	
C1-C7	1.541	
C7-O	1.429	
O-H	0.965	
C7-C8	1.532	
Bond Angles (°)		
C2-C1-C6	111.2	
C2-C1-C7	110.8	
C6-C1-C7	110.9	
C1-C7-O	109.1	
C1-C7-C8	112.3	
O-C7-C8	108.7	
Dihedral Angles (°)		
C6-C1-C7-O	-178.5	
C2-C1-C7-C8	179.1	
H-O-C7-C1	60.2	

Vibrational Analysis

The vibrational frequency analysis confirms the optimized structure as a true minimum on the potential energy surface. The calculated harmonic frequencies can be used to predict the infrared spectrum of **1-Cyclohexylethanol**. A selection of characteristic vibrational modes and their corresponding frequencies are presented in Table 2.

Table 2: Calculated Vibrational Frequencies for **1-Cyclohexylethanol**

Frequency (cm ⁻¹)	Assignment
3654	O-H stretch
2989	C-H stretch (methyl)
2935	C-H stretch (cyclohexyl)
1452	C-H bend (methyl/cyclohexyl)
1375	C-H bend (methyl)
1115	C-O stretch
1068	C-C stretch

Electronic Properties

The electronic properties of **1-Cyclohexylethanol** were investigated through an analysis of its frontier molecular orbitals. The energies of the HOMO and LUMO, and the resulting energy gap, are crucial indicators of the molecule's reactivity.

Table 3: Calculated Electronic Properties of **1-Cyclohexylethanol**

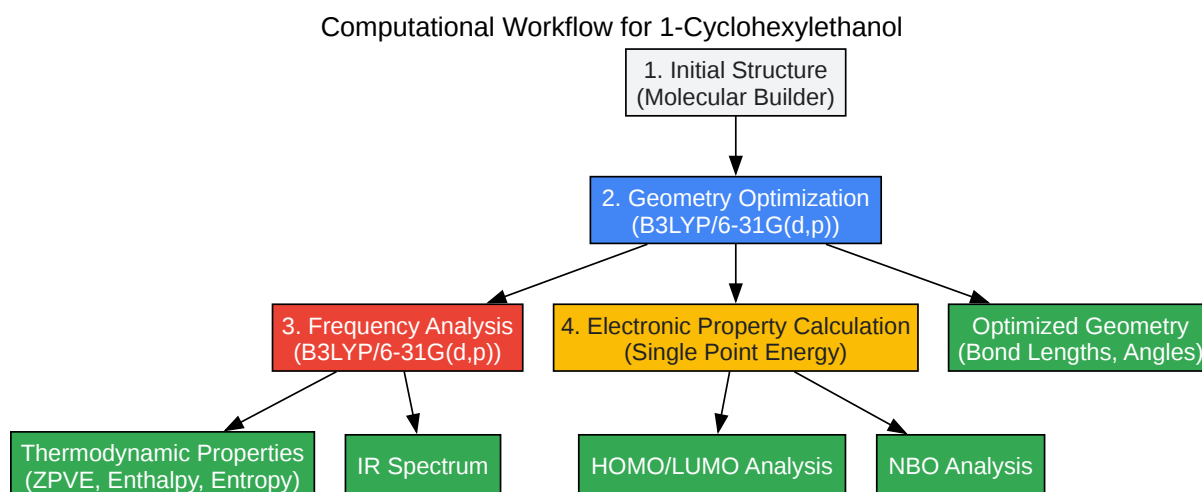
Property	Value
HOMO Energy	-6.85 eV
LUMO Energy	0.52 eV
HOMO-LUMO Gap	7.37 eV
Dipole Moment	1.78 Debye

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.^[13] The calculated dipole moment indicates that **1-Cyclohexylethanol** is a moderately polar molecule.

Visualizations

Computational Workflow

The logical flow of the quantum chemical calculations performed on **1-Cyclohexylethanol** is depicted in the following diagram.



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Caption: Quantum chemical calculation workflow for **1-Cyclohexylethanol**.

Conclusion

This technical guide has outlined a standard and effective computational approach for the quantum chemical characterization of **1-Cyclohexylethanol**. The use of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set allows for a detailed investigation of the molecule's geometric, vibrational, and electronic properties. The illustrative data presented in a structured format provides valuable insights into the molecule's stability and potential reactivity. The detailed experimental protocol and workflow diagram serve as a practical guide for researchers embarking on similar computational studies of organic molecules. These theoretical insights are fundamental for applications in drug design, materials science, and chemical synthesis.

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